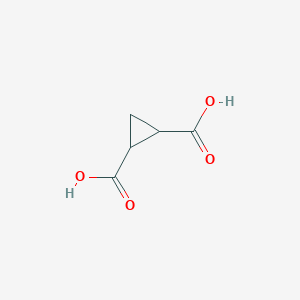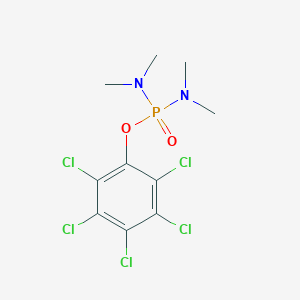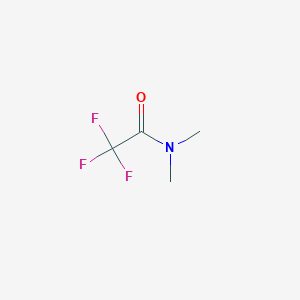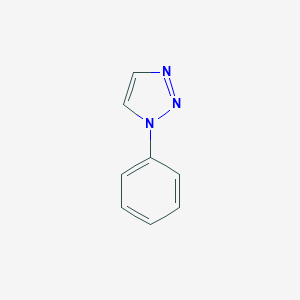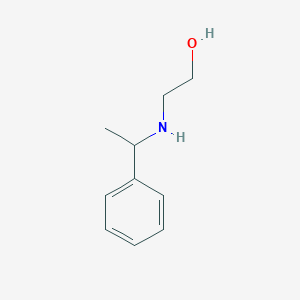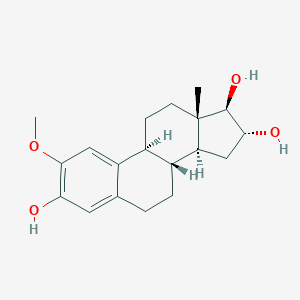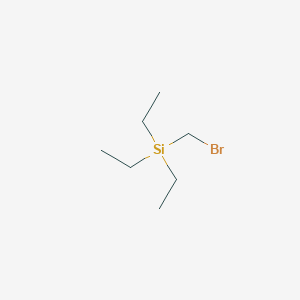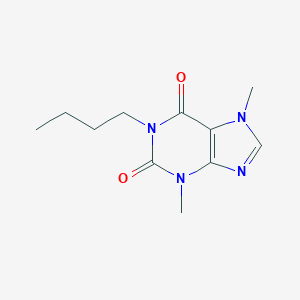
1-Butyltheobromine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyltheobromine, also known as N-Butyltheobromine, is a derivative of theobromine, which is a naturally occurring compound found in cocoa beans. It is a xanthine alkaloid that has gained attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-Butyltheobromine involves the inhibition of phosphodiesterase enzymes, which are responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, 1-Butyltheobromine can increase the levels of cAMP and cGMP in the brain, which can lead to increased neurotransmitter release and improved cognitive function.
Biochemische Und Physiologische Effekte
Studies have shown that 1-Butyltheobromine can improve memory and learning in animal models. It has also been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration. Additionally, 1-Butyltheobromine has been shown to have anti-inflammatory properties, which can reduce inflammation in the brain and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Butyltheobromine in lab experiments is its relative ease of synthesis. However, one limitation is that it is not widely available commercially, and researchers may need to synthesize it themselves. Additionally, more research is needed to fully understand the safety and efficacy of using 1-Butyltheobromine in humans.
Zukünftige Richtungen
There are several future directions for research on 1-Butyltheobromine. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to understand the mechanism of action of 1-Butyltheobromine and its effects on other neurotransmitter systems. Finally, more studies are needed to fully understand the safety and efficacy of using 1-Butyltheobromine in humans.
Conclusion:
In conclusion, 1-Butyltheobromine is a promising compound for scientific research due to its potential applications in the treatment of neurological disorders, its neuroprotective and antioxidant properties, and its ability to inhibit phosphodiesterase enzymes. While more research is needed to fully understand its safety and efficacy, 1-Butyltheobromine holds great potential for future scientific research.
Synthesemethoden
The synthesis of 1-Butyltheobromine involves the reaction of theobromine with butyl bromide in the presence of a strong base such as potassium carbonate. The reaction takes place under reflux conditions and the product is obtained after purification by recrystallization. The yield of the reaction is typically around 40-50%.
Wissenschaftliche Forschungsanwendungen
1-Butyltheobromine has shown potential in various scientific research applications, including as a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective properties and can inhibit the activity of enzymes that are involved in the degradation of neurotransmitters.
Eigenschaften
CAS-Nummer |
1143-30-2 |
|---|---|
Produktname |
1-Butyltheobromine |
Molekularformel |
C11H16N4O2 |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
1-butyl-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H16N4O2/c1-4-5-6-15-10(16)8-9(12-7-13(8)2)14(3)11(15)17/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
ZCUPBJOZMPROIJ-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
Kanonische SMILES |
CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
melting_point |
108.0 °C |
Andere CAS-Nummern |
1143-30-2 |
Löslichkeit |
0.02 M |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



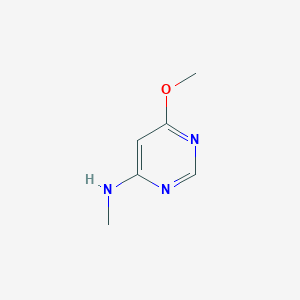
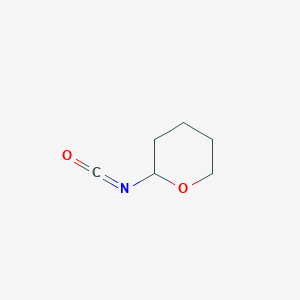
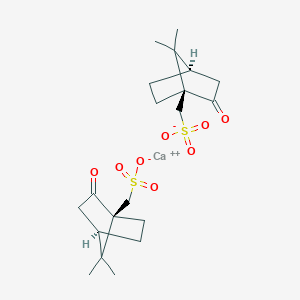
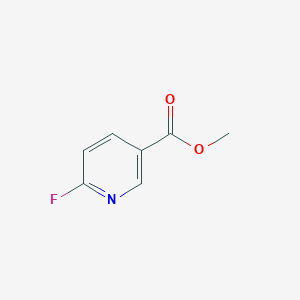
![Anthracenesulfonic acid, 1-amino-9,10-dihydro-2-methyl-4-[(4-methyl-2-sulfophenyl)amino]-9,10-dioxo-, sodium salt (1:2)](/img/structure/B72956.png)
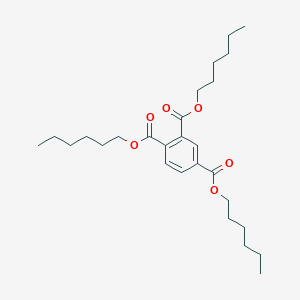
![n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide](/img/structure/B72958.png)
